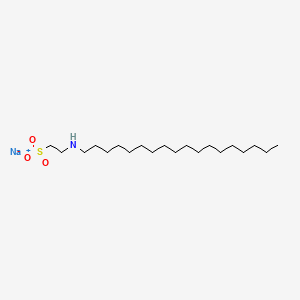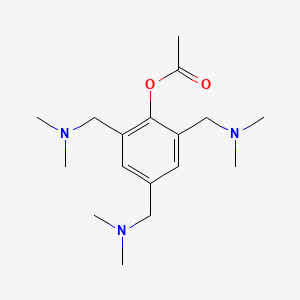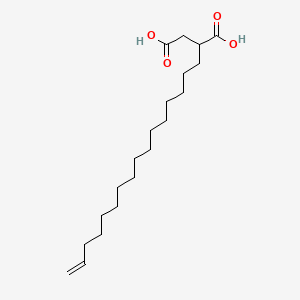
Barium epoxyoctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium epoxyoctadecanoate: is an organometallic compound with the molecular formula C36H66BaO6 . It is a barium salt of epoxyoctadecanoic acid, which is an epoxy fatty acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium epoxyoctadecanoate can be synthesized through the reaction of barium hydroxide with epoxyoctadecanoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol. The reaction conditions include maintaining a temperature range of 60-80°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods: In industrial settings, this compound is produced by reacting barium chloride with sodium epoxyoctadecanoate in an aqueous medium. The reaction mixture is then filtered to remove any insoluble impurities, and the product is purified through recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Barium epoxyoctadecanoate can undergo oxidation reactions, leading to the formation of barium salts of oxidized fatty acids.
Reduction: The compound can be reduced to form barium salts of reduced fatty acids.
Substitution: this compound can participate in substitution reactions where the epoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed:
Oxidation: Barium salts of oxidized fatty acids.
Reduction: Barium salts of reduced fatty acids.
Substitution: Barium salts with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Barium epoxyoctadecanoate is used as a precursor in the synthesis of other organometallic compounds. It is also utilized in catalysis and as a reagent in organic synthesis.
Biology: In biological research, this compound is used to study the interactions of barium ions with biological molecules. It is also employed in the development of barium-based contrast agents for imaging techniques.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: this compound is used in the production of lubricants, coatings, and plastics. Its unique properties make it suitable for enhancing the performance of these materials.
Wirkmechanismus
Molecular Targets and Pathways: Barium epoxyoctadecanoate exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The epoxy group in the compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the barium ion can interact with ion channels and transporters, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
9,10-epoxyoctadecanoic acid: This compound is similar in structure but lacks the barium ion.
Barium stearate: Another barium salt of a fatty acid, but without the epoxy group.
Barium titanate: A barium compound used in electronic applications, differing significantly in structure and properties.
Uniqueness: Barium epoxyoctadecanoate is unique due to the presence of both the barium ion and the epoxy group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
26264-65-3 |
|---|---|
Molekularformel |
C36H66BaO6 |
Molekulargewicht |
732.2 g/mol |
IUPAC-Name |
barium(2+);3-pentadecyloxirane-2-carboxylate |
InChI |
InChI=1S/2C18H34O3.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(21-16)18(19)20;/h2*16-17H,2-15H2,1H3,(H,19,20);/q;;+2/p-2 |
InChI-Schlüssel |
HDPDXEAVPUFUJV-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1C(O1)C(=O)[O-].CCCCCCCCCCCCCCCC1C(O1)C(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene](/img/structure/B12664903.png)
